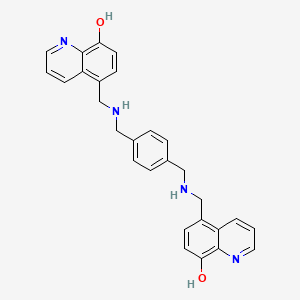
5,5'-(((1,4-Phenylenebis(methylene))bis(azanediyl))bis(methylene))bis(quinolin-8-ol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5’-(((1,4-Phenylenebis(methylene))bis(azanediyl))bis(methylene))bis(quinolin-8-ol): is a complex organic compound characterized by its unique structure, which includes a quinoline moiety and a phenylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-(((1,4-Phenylenebis(methylene))bis(azanediyl))bis(methylene))bis(quinolin-8-ol) typically involves multiple steps:
Formation of the Quinoline Moiety: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Formation of the Phenylene Bridge: The phenylene bridge is introduced through a series of condensation reactions involving formaldehyde and amines.
Coupling Reactions: The final step involves coupling the quinoline moiety with the phenylene bridge using appropriate coupling agents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can target the azanediyl groups, converting them into secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the quinoline ring, where halogenated derivatives can be formed.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like N-bromosuccinimide or N-chlorosuccinimide are employed under controlled conditions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Secondary amine derivatives.
Substitution: Halogenated quinoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a ligand in coordination chemistry, forming complexes with various metal ions
Biology
In biological research, the compound is investigated for its potential as an antimicrobial agent. Its ability to interact with bacterial DNA and enzymes makes it a candidate for developing new antibiotics.
Medicine
In medicinal chemistry, the compound is explored for its potential as an anticancer agent. Its unique structure allows it to interact with specific molecular targets involved in cancer cell proliferation.
Industry
In the industrial sector, the compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
Mechanism of Action
The mechanism of action of 5,5’-(((1,4-Phenylenebis(methylene))bis(azanediyl))bis(methylene))bis(quinolin-8-ol) involves its interaction with specific molecular targets. In antimicrobial applications, it binds to bacterial DNA, inhibiting replication and transcription processes. In anticancer research, it targets enzymes involved in cell cycle regulation, leading to apoptosis of cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 5,5’-(((1,4-Phenylenebis(methylene))bis(azanediyl))bis(methylene))bis(quinolin-7-ol)
- 5,5’-(((1,4-Phenylenebis(methylene))bis(azanediyl))bis(methylene))bis(quinolin-6-ol)
Uniqueness
The uniqueness of 5,5’-(((1,4-Phenylenebis(methylene))bis(azanediyl))bis(methylene))bis(quinolin-8-ol) lies in its specific substitution pattern on the quinoline ring, which influences its electronic properties and reactivity. This makes it particularly suitable for applications in materials science and medicinal chemistry, where precise control over molecular interactions is crucial.
Properties
CAS No. |
918907-58-1 |
|---|---|
Molecular Formula |
C28H26N4O2 |
Molecular Weight |
450.5 g/mol |
IUPAC Name |
5-[[[4-[[(8-hydroxyquinolin-5-yl)methylamino]methyl]phenyl]methylamino]methyl]quinolin-8-ol |
InChI |
InChI=1S/C28H26N4O2/c33-25-11-9-21(23-3-1-13-31-27(23)25)17-29-15-19-5-7-20(8-6-19)16-30-18-22-10-12-26(34)28-24(22)4-2-14-32-28/h1-14,29-30,33-34H,15-18H2 |
InChI Key |
KENDWMBZHXRDQC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)O)CNCC3=CC=C(C=C3)CNCC4=C5C=CC=NC5=C(C=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


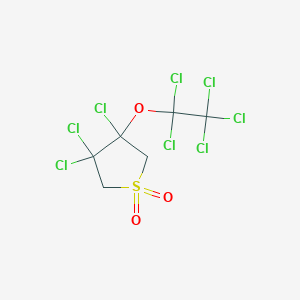

![2-(Bromomethyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B12115694.png)
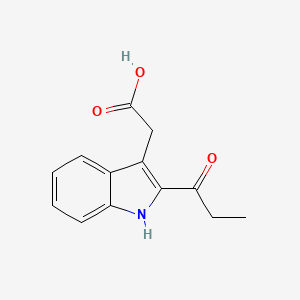

![2-[[5-amino-2-[[2-[[2-[[5-amino-2-[[2-[[2-[[2-(2,6-diaminohexanoylamino)-3-hydroxybutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoic acid](/img/structure/B12115710.png)
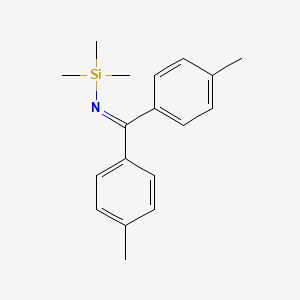

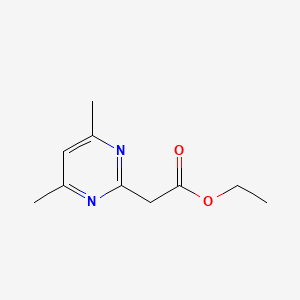
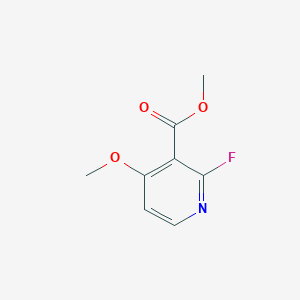
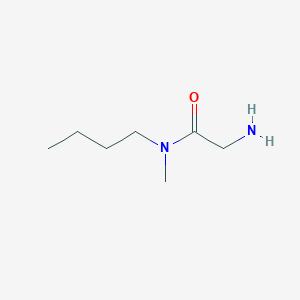
![3-[2-[2,4,6-Trifluoro-3,5-bis[2-(3-thienyl)ethynyl]phenyl]ethynyl]thiophene](/img/structure/B12115761.png)
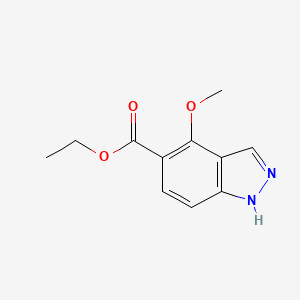
![N,N-diethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12115767.png)
